CCR5 Antagonist Activity: N1-Ethyl vs. N1-Isopropyl Substitution Comparison
The N1-ethyl substituted target compound demonstrates functional CCR5 antagonism with Kd = 316 nM in a RANTES-induced intracellular calcium mobilization assay using HEK293 Glosensor cells [1]. In contrast, the closely related N1-isopropyl analog (1-isopropyl-1H-pyrrole scaffold) exhibits only marginal antagonist activity with IC₅₀ = 1.86 × 10⁶ nM (1.86 mM) in an HIV-1 gp120-induced cell-cell fusion assay [2]. The N1-ethyl substitution confers approximately 5,880-fold greater apparent potency relative to the N1-isopropyl variant, underscoring the critical role of N1-alkyl steric bulk in modulating receptor engagement.
| Evidence Dimension | CCR5 antagonist activity (binding/functional potency) |
|---|---|
| Target Compound Data | Kd = 316 nM |
| Comparator Or Baseline | N1-isopropyl analog: IC₅₀ = 1.86 × 10⁶ nM (1.86 mM) |
| Quantified Difference | Approximately 5,880-fold difference in apparent potency (isopropyl analog ≈ 5,880× less potent) |
| Conditions | Target: HEK293 Glosensor cells, RANTES-induced calcium flux; Comparator: HIV-1 gp120-induced cell-cell fusion (HEK293/HOS cells) |
Why This Matters
For chemokine receptor antagonist programs, the N1-ethyl substitution preserves low-micromolar to sub-micromolar functional activity whereas increasing steric bulk at N1 via isopropyl substitution essentially ablates measurable activity, making the ethyl analog the preferred procurement choice for CCR5-targeted hit-to-lead campaigns.
- [1] BindingDB. Entry BDBM50267126 (CHEMBL4068906). Antagonist activity at human CCR5 expressed in HEK 293 Glosensor cells assessed as reduction in RANTES-induced intracellular calcium levels. Kd = 316 nM. View Source
- [2] BindingDB. Entry BDBM50350040 (CHEMBL1813445). Antagonist activity against human CCR5 receptor assessed as inhibition of HIV1 gp120-induced cell-cell fusion between viral envelope protein expressing human HEK293 cells and human CD4/CCR5 receptor expressing HOS cells. IC₅₀ = 1.86 × 10⁶ nM. View Source
